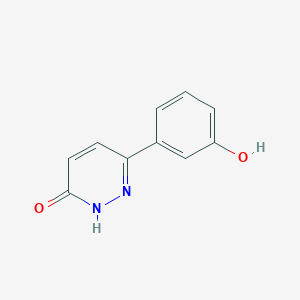

6-(3-hydroxyphenyl)pyridazin-3(2H)-one

Übersicht

Beschreibung

6-(3-Hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a phenol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The pyridazinone ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Reduced pyridazinone derivatives.

Substitution: Various substituted phenyl and pyridazinone compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(3-hydroxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the pyridazinone ring can interact with hydrophobic pockets, leading to inhibition or modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

- 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

- 6-(3-Methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

6-(3-Hydroxyphenyl)pyridazin-3(2H)-one is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and specificity compared to its analogs .

Biologische Aktivität

6-(3-Hydroxyphenyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazinone core substituted with a hydroxyl group on the phenyl ring. This structural configuration is critical for its biological activity, influencing its interaction with various biological targets.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which is essential for protecting cells from oxidative stress-related damage. The compound's antioxidant capacity has been quantified using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.0 |

These findings suggest that the compound could be beneficial in preventing oxidative damage in various pathological conditions.

Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. In cellular models of inflammation, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was mediated through the inhibition of the NF-kB signaling pathway.

Case Study: In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 10 µM of the compound resulted in a 40% decrease in TNF-α levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Activity: The hydroxyl group on the phenyl ring is likely responsible for its free radical scavenging ability.

- Anti-inflammatory Mechanism: By inhibiting NF-kB activation, the compound effectively reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism: The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Research Findings and Applications

Recent studies have explored the potential applications of this compound in drug development:

- Neuroprotective Applications: Given its antioxidant properties, there is growing interest in exploring this compound as a neuroprotective agent in conditions such as Alzheimer's disease.

- Cardiovascular Health: Its anti-inflammatory effects suggest potential benefits in cardiovascular diseases where inflammation plays a crucial role.

Eigenschaften

IUPAC Name |

3-(3-hydroxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)12-11-9/h1-6,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJJVTCGDNXMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601002 | |

| Record name | 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147849-75-0 | |

| Record name | 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.